(5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features both indole and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of indole derivatives with thiazolidinone precursors. One common method is the condensation reaction between 1H-indole-3-carbaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of (5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways:
Antimicrobial Activity: Likely involves the inhibition of key enzymes or disruption of cell membrane integrity.
Anticancer Activity: May induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione
- (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
(5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of indole and thiazolidinone moieties, which confer a distinct set of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further functionalization and application in different fields.
Properties
Molecular Formula |
C19H14N2OS2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-benzyl-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C19H14N2OS2/c22-18-17(10-14-11-20-16-9-5-4-8-15(14)16)24-19(23)21(18)12-13-6-2-1-3-7-13/h1-11,22H,12H2/b14-10+ |
InChI Key |
DOQUBOOYYQFYDL-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Origin of Product |
United States |
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